molecular formula C10H14N2O B2568285 3-amino-N-methyl-3-phenylpropanamide CAS No. 180264-40-8

3-amino-N-methyl-3-phenylpropanamide

Cat. No.: B2568285
CAS No.: 180264-40-8
M. Wt: 178.235
InChI Key: RWXOHDDTUTYSHC-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-3-phenylpropanamide is an organic compound with a molecular formula of C10H14N2O It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-methyl-3-phenylpropanamide typically involves the following steps:

    Starting Materials: Benzyl cyanide and methylamine are commonly used starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Procedure: Benzyl cyanide is first converted to 3-phenylpropanenitrile through a catalytic hydrogenation process. This intermediate is then reacted with methylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems and stringent quality control measures are essential to maintain the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-methyl-3-phenylpropanamide oxides.

    Reduction: Formation of N-methyl-3-phenylpropanamine.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Amino-3-phenylpropanamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-Methyl-3-phenylpropanamide:

    3-Amino-N-methyl-2-phenylpropanamide: Has a different position of the phenyl group, leading to different steric and electronic effects.

Uniqueness: 3-Amino-N-methyl-3-phenylpropanamide is unique due to the presence of both an amino group and a methyl group on the same carbon atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-N-methyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOHDDTUTYSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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